molecular formula C7H13N4O6P B1256417 HPMP-5-azaC

HPMP-5-azaC

Cat. No.: B1256417
M. Wt: 280.18 g/mol
InChI Key: JEYKGEGRFZIHCQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HPMP-5-azaC, also known as this compound, is a useful research compound. Its molecular formula is C7H13N4O6P and its molecular weight is 280.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13N4O6P

Molecular Weight

280.18 g/mol

IUPAC Name

[(2S)-1-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C7H13N4O6P/c8-6-9-3-11(7(13)10-6)1-5(2-12)17-4-18(14,15)16/h3,5,12H,1-2,4H2,(H2,8,10,13)(H2,14,15,16)/t5-/m0/s1

InChI Key

JEYKGEGRFZIHCQ-YFKPBYRVSA-N

Isomeric SMILES

C1=NC(=NC(=O)N1C[C@@H](CO)OCP(=O)(O)O)N

Canonical SMILES

C1=NC(=NC(=O)N1CC(CO)OCP(=O)(O)O)N

Synonyms

HPMP-5-azaC
N-(5-((2-(2-(hexadecyloxy)ethoxy)-2-oxido-1,4,2-dioxaphosphinan-5-yl)methyl)-4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)docosanamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)N(c1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1)C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1

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